

An In-Depth Technical Guide to the Physicochemical Properties of 6-Cyanonicotinic Acid

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Compound of Interest

Compound Name: 6-Cyanonicotinic acid

Cat. No.: B1585720

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Introduction

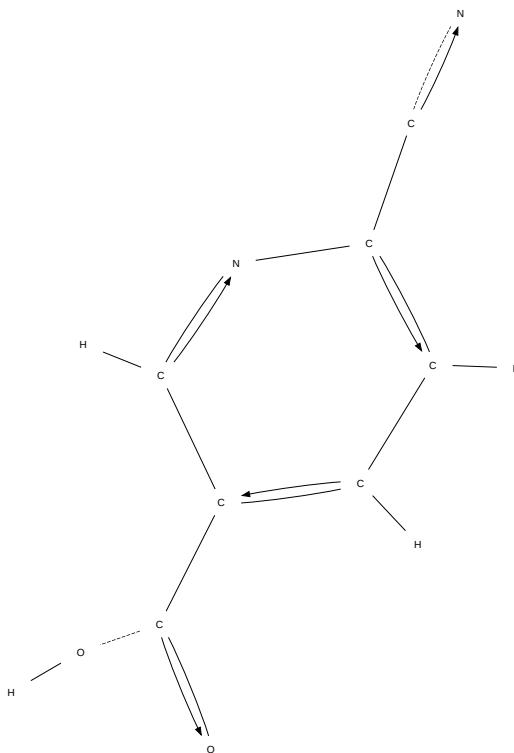
6-Cyanonicotinic acid (CAS: 70165-31-0), also known as 6-cyanopyridine-3-carboxylic acid, is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis.^{[1][2]} Its bifunctional nature, featuring both a carboxylic acid and a nitrile group, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.^{[3][4]} A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this compound in synthesis, formulation, and biological screening. This guide provides a detailed analysis of these core properties, supported by field-proven experimental methodologies.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its identity and structure. **6-Cyanonicotinic acid** is an aromatic heterocyclic compound.^[5]

- IUPAC Name: 6-cyanopyridine-3-carboxylic acid^{[1][2]}
- Synonyms: 6-Cyanonicotinicaci, 5-carboxypicolonitrile, 2-Cyano-5-carboxypyridine^[6]
- CAS Number: 70165-31-0^{[1][6][7]}

- Molecular Formula: C₇H₄N₂O₂[\[1\]](#)[\[6\]](#)
- Molecular Weight: 148.12 g/mol [\[6\]](#)[\[8\]](#)
- SMILES: OC(=O)C1=CN=C(C=C1)C#N[\[1\]](#)



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Caption: Molecular structure of **6-Cyanonicotinic acid**.

Core Physicochemical Properties

The physical and chemical characteristics of **6-Cyanonicotinic acid** dictate its behavior in various systems, from reaction vessels to biological matrices. These properties are summarized below for quick reference.

Property	Value	Source(s)
Appearance	Pale yellow to orange or brown crystals/powder	[1]
Melting Point	187-195 °C	[1] [2] [6]
Boiling Point	395.9 ± 27.0 °C (Predicted)	[6] [7] [9]
Density	1.42 ± 0.1 g/cm³ (Predicted)	[6] [7] [9]
pKa	2.81 ± 0.10 (Predicted)	[6] [7] [9]
Solubility	Soluble in alcohol	[2] [6] [7]

Detailed Analysis of Physicochemical Properties

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For **6-Cyanonicotinic acid**, the literature reports a melting range of approximately 187-195 °C.[\[1\]](#)[\[2\]](#)[\[6\]](#) A sharp melting point, typically within a 0.5-1.0 °C range, is characteristic of a pure compound.[\[10\]](#) Conversely, the presence of impurities tends to depress the melting point and broaden the range over which the substance melts.[\[10\]](#) Therefore, determining the melting range is a fundamental quality control step.

Solubility Profile

The solubility of a compound governs its utility in different solvent systems for reactions, purification, and formulation. **6-Cyanonicotinic acid** is reported to be soluble in alcohol.[\[2\]](#)[\[6\]](#) [\[7\]](#) Based on the principle of "like dissolves like," its polar functional groups (carboxylic acid, nitrile, pyridine nitrogen) suggest poor solubility in non-polar solvents like hexane.[\[11\]](#) The presence of the carboxylic acid group strongly implies that its solubility will dramatically increase in aqueous basic solutions (e.g., 5% sodium hydroxide or sodium bicarbonate) due to the formation of a water-soluble carboxylate salt.[\[12\]](#)[\[13\]](#)

Acidity (pKa)

The pKa is a quantitative measure of a compound's acidity. The predicted pKa for **6-Cyanonicotinic acid** is approximately 2.81, which is attributed to the carboxylic acid group.[\[6\]](#)

[7][9] This relatively low pKa value, more acidic than typical carboxylic acids like acetic acid ($\text{pKa} \approx 4.76$), is influenced by the electron-withdrawing effects of both the nitrile group and the pyridine ring.[14][15] This acidity is a key factor in its chemical reactivity and its behavior in biological systems, as it will be predominantly in its deprotonated (anionic) form at physiological pH (~7.4).

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule, allowing for structural confirmation and quantification.

UV-Vis Spectroscopy

As an aromatic compound, **6-Cyanonicotinic acid** is expected to absorb ultraviolet (UV) radiation due to $\pi \rightarrow \pi^*$ electronic transitions within the pyridine ring system.[16] The benzene ring, for reference, exhibits absorption bands at 184, 204, and 256 nm.[5][16] The presence of the electron-withdrawing carboxyl and cyano substituents conjugated with the aromatic ring is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths.[5] This property is useful for quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) with a UV detector.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. While an experimental spectrum is definitive, the expected features can be predicted from the structure.[17][18]

- ^1H NMR:
 - Aromatic Protons: Three distinct signals are expected in the aromatic region (typically 7.0–9.0 ppm for pyridines). The protons on the pyridine ring will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with their neighbors.
 - Carboxylic Acid Proton: A single, broad signal is anticipated at a very downfield chemical shift (>10 ppm), which may be exchangeable with D_2O .
- ^{13}C NMR:

- Seven unique carbon signals are expected.
- Carbonyl Carbon (C=O): Will appear significantly downfield, typically in the 160-180 ppm range.
- Nitrile Carbon (C≡N): Expected in the 115-125 ppm range.
- Aromatic Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (approx. 120-150 ppm), with their specific shifts influenced by the positions of the nitrogen atom and the substituents.[19][20]

Experimental Protocols and Methodologies

To ensure scientific integrity, the determination of these properties must follow validated protocols.

Protocol 1: Melting Point Determination (Capillary Method)

This protocol is the standard pharmacopeial method for determining melting points.[21]

Objective: To accurately determine the melting range of a solid sample.

Methodology:

- Sample Preparation: Ensure the **6-Cyanonicotinic acid** sample is completely dry and finely powdered.
- Capillary Loading: Gently tap the open end of a glass capillary tube into the powdered sample. Invert the tube and tap the sealed bottom on a hard surface to pack the sample into a compact column of 2-3 mm height.[21]
- Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp).[22]
- Rapid Determination (Optional): Perform an initial rapid heating (10-20 °C/min) to find an approximate melting point. This saves time in subsequent, more accurate measurements. [10]

- Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.[21] Begin heating again at a slow, controlled rate (1-2 °C/min). [10]
- Data Recording: Record two temperatures: T_1 , the temperature at which the first drop of liquid appears, and T_2 , the temperature at which the entire sample becomes a clear liquid. The melting range is T_1-T_2 .
- Validation: Repeat the accurate determination at least twice. Consistent values confirm the result.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Protocol 2: Qualitative Solubility Analysis

Objective: To characterize the solubility of **6-Cyanonicotinic acid** in various solvents to infer its polarity and acid-base properties.[13]

Methodology:

- Preparation: Label five clean test tubes: (1) Water, (2) 5% NaOH (aq), (3) 5% NaHCO_3 (aq), (4) 5% HCl (aq), (5) Ethanol.
- Sample Addition: Add approximately 25 mg of **6-Cyanonicotinic acid** to each test tube.[23]
- Solvent Addition: Add 1 mL of the corresponding solvent to each tube.
- Mixing: Vigorously shake or vortex each tube for 60 seconds.[24]
- Observation: Observe each tube for dissolution. Classify as "soluble" (dissolves completely), "partially soluble," or "insoluble." [24]
- Interpretation:
 - Solubility in water indicates high polarity.
 - Insolubility in water but solubility in 5% NaOH and 5% NaHCO_3 confirms the presence of a strong acidic group (carboxylic acid).[12][13]

- Insolubility in 5% HCl indicates the absence of a sufficiently basic group.
- Solubility in ethanol confirms its affinity for polar organic solvents.

Caption: Logical workflow for the qualitative solubility analysis of an organic compound.

Protocol 3: pKa Determination by Potentiometric Titration

Objective: To experimentally determine the pKa value of **6-Cyanonicotinic acid**.

Methodology:

- Solution Preparation: Accurately prepare a solution of **6-Cyanonicotinic acid** of known concentration (e.g., 0.01 M) in deionized, carbonate-free water. If solubility is low, a co-solvent like methanol may be used, but the result will be an apparent pKa (pKa app).[25]
- Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
- Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.
- Titration: Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the reading to stabilize and record both the volume of titrant added and the corresponding pH.
- Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a sigmoidal titration curve.[26]
- pKa Determination: The pKa is the pH at the half-equivalence point. The equivalence point is the inflection point of the curve (where the slope is steepest). The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.[25]

Conclusion

6-Cyanonicotinic acid is a crystalline solid with a high melting point and a predicted pKa of ~2.81, indicating it is a relatively strong organic acid.[6][7][9] Its solubility in alcohol and basic aqueous solutions aligns with the polar and acidic functional groups present in its structure.[6]

[12][13] The spectroscopic features, predictable from its substituted pyridine core, provide the necessary tools for its identification and quantification. The experimental protocols detailed herein provide a robust framework for researchers to verify these critical physicochemical properties, ensuring data integrity and facilitating the successful application of **6-Cyanonicotinic acid** in research and development.

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